molecular formula C23H24N4O7S B4620740 4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE

4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4620740
M. Wt: 500.5 g/mol
InChI Key: RYMWLGRFYPITEC-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, oxo, amino, and sulfonamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 2,6-dimethoxypyrimidine, and benzene-1-sulfonamide. Key steps in the synthesis may include:

  • Condensation reactions to form the enone structure.
  • Amination reactions to introduce the amino group.
  • Sulfonation reactions to attach the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the oxo group may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

  • Binding to enzymes or receptors, thereby modulating their activity.
  • Interfering with cellular processes such as DNA replication or protein synthesis.
  • Inducing oxidative stress or apoptosis in target cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE include:

  • 4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-BENZENE-1-SULFONAMIDE
  • N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE
  • 3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O7S/c1-31-19-10-5-15(13-20(19)32-2)18(28)11-12-24-16-6-8-17(9-7-16)35(29,30)27-21-14-22(33-3)26-23(25-21)34-4/h5-14,24H,1-4H3,(H,25,26,27)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMWLGRFYPITEC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE

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